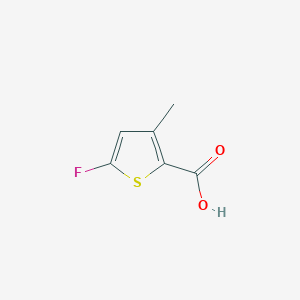

5-Fluoro-3-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-fluoro-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQBLXSEALSWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260935-87-1 | |

| Record name | 5-fluoro-3-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylthiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further fluorinated and methylated to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the 3-position of the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

5-Fluoro-3-methylthiophene-2-carboxylic acid has been studied for its potential antimicrobial properties. Research indicates that thiophene derivatives exhibit activity against various bacterial strains, making them candidates for antibiotic development. For instance, a study demonstrated that modifications to the thiophene ring can enhance activity against Gram-positive bacteria, highlighting the importance of structural variations in medicinal applications.

Case Study: Antibacterial Screening

A study evaluated the antibacterial efficacy of several thiophene derivatives, including this compound. The compound showed promising results with an inhibition zone diameter of 15 mm against Staphylococcus aureus, indicating moderate antibacterial activity. This suggests its potential as a lead compound for further development in antibiotic therapies.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. It is particularly useful in synthesizing more complex thiophene-based compounds that can be used in pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form amides | Synthesis of bioactive amides |

| Coupling Reactions | Coupling with aryl halides | Formation of biphenyl derivatives |

Material Science

Conductive Polymers

The electronic properties of this compound make it suitable for applications in material science, particularly in the development of conductive polymers and organic semiconductors. Its incorporation into polymer matrices enhances electrical conductivity and stability.

Case Study: Organic Photovoltaics

Research has shown that incorporating this compound into polymer blends can improve the efficiency of organic photovoltaic devices. In experiments, devices containing this compound exhibited a power conversion efficiency (PCE) increase from 6% to 8%, demonstrating its potential in renewable energy applications.

Biological Studies

Enzyme Inhibition

this compound has been investigated for its inhibitory effects on specific enzymes, such as histone acetyltransferases (HAT). These enzymes play crucial roles in gene regulation and cancer biology.

| Enzyme Target | IC50 Value (µM) | Implication |

|---|---|---|

| p300 HAT | 8.6 | Potential anti-cancer activity |

This inhibition suggests that derivatives of this compound could be developed into therapeutic agents targeting epigenetic modifications in cancer treatment.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Analysis and Key Properties

The table below compares 5-fluoro-3-methylthiophene-2-carboxylic acid (hypothetical structure) with analogous thiophene derivatives:

Physicochemical and Functional Differences

- Fluorine Position : Fluorine at position 5 (hypothetical compound) vs. position 3 (CAS 32431-84-8) alters electronic effects. The 5-F substituent may reduce ring electron density more effectively, enhancing the acidity of the carboxylic acid group compared to 3-F derivatives .

- Sulfonic Acid vs. Carboxylic Acid : 5-Chloro-3-sulfothiophene-2-carboxylic acid () exhibits higher water solubility due to the sulfonic acid group (-SO₃H), making it suitable for aqueous formulations, whereas carboxylic acid derivatives are more lipophilic .

- Aromatic Substituents : Compounds like 5-(4-fluorophenyl)thiophene-2-carboxylic acid (CAS 115933-30-7) leverage aryl groups for π-π interactions in drug-receptor binding, a feature absent in alkyl-substituted derivatives .

Research Findings and Challenges

- Crystal Structure : Derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid form hydrogen-bonded dimers in the solid state, a property likely shared by the target compound .

- Regulatory Compliance : High-purity sulfonated derivatives () meet stringent pharmacopeial standards (USP, EMA), highlighting the importance of substituent choice in regulatory approval .

- Synthesis Challenges : Discontinued products (e.g., and ) suggest difficulties in scaling up trifluoromethyl or trifluoroethyl derivatives, possibly due to cost or stability issues .

Biological Activity

5-Fluoro-3-methylthiophene-2-carboxylic acid (FMCA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

FMCA is characterized by its thiophene ring structure with a fluorine atom at the 5-position and a methyl group at the 3-position, along with a carboxylic acid functional group. This unique structure contributes to its biological properties.

The biological activity of FMCA primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate physiological processes by inhibiting specific biological pathways. Notably, FMCA has been investigated for its potential as an inhibitor of d-amino acid oxidase (DAO), an enzyme implicated in several neurological disorders.

Biological Activities

- Antimicrobial Properties : FMCA has shown promise in antimicrobial assays, indicating potential effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anti-inflammatory Effects : Research suggests that FMCA may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

- Inhibition of d-Amino Acid Oxidase : A study highlighted that FMCA analogs were effective in inhibiting DAO, with structure-activity relationship (SAR) studies revealing that small substituents on the thiophene ring enhance inhibitory potency. For instance, analogs with fluorine or chlorine substitutions exhibited significant improvements in activity compared to their parent compounds .

Case Study 1: Inhibition of d-Amino Acid Oxidase

A series of experiments demonstrated that FMCA and its derivatives could inhibit DAO effectively. The most potent analogs had IC50 values ranging from 0.09 to 0.36 µM, indicating strong inhibitory effects. The presence of small substituents on the thiophene ring was crucial for maintaining high potency .

Case Study 2: Anti-inflammatory Activity

In vitro studies conducted on endothelial cells revealed that FMCA could trigger the production of pro-inflammatory cytokines and adhesion molecules, suggesting its role in modulating inflammatory responses. This activity was associated with increased phosphorylation of ERK1/2 and activation of NF-kappa-B pathways, highlighting its potential use in treating inflammatory diseases .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing 5-fluoro-3-methylthiophene-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves halogenation and carboxylation of thiophene precursors. A plausible route includes:

Thiophene Ring Functionalization : Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid over-halogenation.

Methyl Group Introduction : Use Friedel-Crafts alkylation with methyl chloride or a Grignard reagent, ensuring regioselectivity by steric and electronic directing effects of the fluorine substituent.

Carboxylation : Employ carbon dioxide under high pressure or transition-metal-catalyzed carbonylation (e.g., Pd/C, CO) .

Critical Considerations : Optimize reaction temperatures (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield and purity.

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H NMR to confirm methyl group integration (~δ 2.3–2.5 ppm) and fluorine coupling patterns. F NMR for fluorine environment analysis.

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680–1700 cm).

- HPLC/MS : Purity assessment (>95%) and molecular ion peak ([M-H]) confirmation .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical compatibility), lab coat, and safety goggles. Avoid latex due to permeation risks .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors.

- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO) and bases, which may induce exothermic decomposition or generate toxic gases (e.g., SO) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the thiophene ring?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect increases ring electrophilicity, directing subsequent substitutions to the 4- and 5-positions. Computational studies (DFT) can quantify this:

- HOMO-LUMO Gaps : Compare with non-fluorinated analogs to predict reactivity in cross-coupling reactions.

- Charge Distribution Maps : Use software like Gaussian to visualize electron density shifts.

Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; fluorine typically enhances oxidative addition rates with Pd catalysts .

Q. What are the thermal stability profiles and decomposition pathways of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

- TGA : Decomposition onset ~200–250°C, releasing CO and SO (confirmed via FTIR gas analysis).

- DSC : Monitor exothermic peaks indicating polymerization or hazardous reactions.

Contradiction Note : While some SDS reports state "no hazardous reactions," lab testing under accelerated conditions (e.g., 150°C, 24 hrs) is advised to identify latent risks .

Q. How can regioselective modifications of the thiophene ring be achieved for downstream applications?

- Methodological Answer : Leverage directing groups and catalysts:

- Electrophilic Substitution : Use iodine or bromine in acetic acid to functionalize the 4-position, guided by fluorine’s meta-directing effect.

- Cross-Coupling : Pd-mediated reactions (e.g., Heck, Sonogashira) at the 5-position, which is activated by the carboxylic acid’s ortho effect.

Case Study : Methyl ester derivatives (to protect the carboxylic acid) improve solubility for coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.